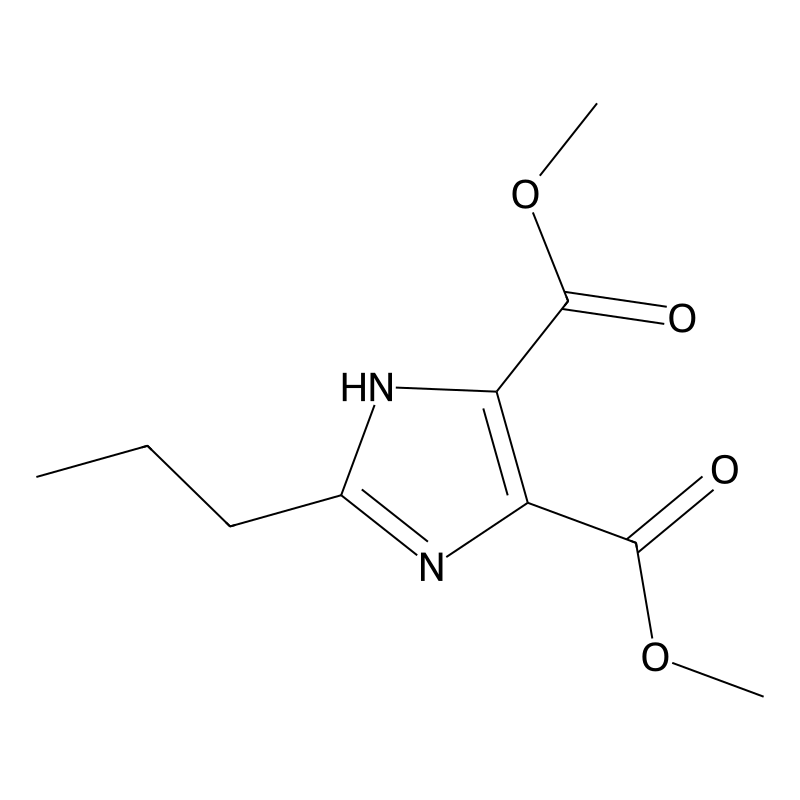2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications based on Structural Similarities
Pharmaceutical Research
Imidazole derivatives play a significant role in the development of pharmaceuticals due to their diverse biological activities. Some examples include antifungal, antibacterial, and anticancer properties . Given the presence of the imidazole ring in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, future research could explore its potential as a lead compound for drug discovery efforts.
Material Science
Imidazole-containing molecules are being investigated for their potential applications in material science due to their unique properties, including the ability to form stable coordination complexes with various metals . The presence of the imidazole ring and the carboxylic acid ester groups in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate suggests potential for exploring its role in the development of novel materials with specific functionalities.
Organic Synthesis
Imidazole derivatives are versatile building blocks used in organic synthesis due to their reactivity and ability to participate in various chemical reactions . The combination of the imidazole ring and the ester groups in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate might make it a valuable intermediate or precursor for the synthesis of more complex molecules.
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. This compound features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The structure includes two carboxylic acid groups that have been esterified with methanol, resulting in the dimethyl ester form. It appears as a solid and is primarily used in various chemical applications due to its unique structural properties .
No information is currently available regarding the mechanism of action of DMPID in biological systems or its interaction with other compounds.
Due to the lack of specific research on DMPID, information on its safety profile is limited. However, as a general guideline, imidazole derivatives can exhibit varying degrees of toxicity and allergenicity []. It is advisable to handle DMPID with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more safety data becomes available.
- Esterification: The compound can undergo hydrolysis to revert to its carboxylic acid form when treated with water under acidic or basic conditions.
- Nucleophilic Substitution: The ester groups can be replaced by nucleophiles, leading to the formation of different derivatives.
- Decarboxylation: Under specific conditions, the carboxylic acid moieties can be eliminated, yielding simpler structures.
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .
Research indicates that 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in modulating biological pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, although more detailed investigations are required to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester can be achieved through several methods:
- Starting Materials: The synthesis typically begins with 2-propylimidazole and suitable dicarboxylic acids.
- Esterification Reaction: The reaction involves treating the dicarboxylic acid with methanol in the presence of an acid catalyst to form the dimethyl ester.
- Purification: The final product can be purified through recrystallization or chromatography techniques to ensure high purity levels.
These methods allow for the efficient production of this compound in laboratory settings .
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester finds applications in various fields:
- Pharmaceuticals: It is used as an intermediate in drug synthesis due to its biological activity.
- Agriculture: Potential applications include use as a pesticide or herbicide due to its antimicrobial properties.
- Material Science: The compound may serve as a building block for polymers or other materials owing to its unique chemical structure .
Interaction studies involving 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester focus on its binding affinity to various biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts at the molecular level with enzymes or receptors.
- In vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | Contains ethyl groups instead of methyl |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₉N₂O₄ | Lacks propyl group; fewer carbon atoms |
| 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | C₉H₁₁N₂O₄ | Ethyl group instead of propyl; different steric effects |
The unique aspect of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester lies in its specific combination of functional groups and structural configuration, which may confer distinct biological activities compared to these similar compounds .








